Positional Methyl Substitution Defines Synthetic Reactivity
The target compound bears the methyl group at the 4-position of the benzothiazole ring, whereas the commercially available isomer 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1018498-61-7) places the methyl group at the 6-position . In benzothiazole electrophilic aromatic substitution chemistry, the 4-position is ortho to the endocyclic nitrogen and experiences distinct steric shielding and electronic deactivation compared to the 6-position, which is para to the nitrogen and more accessible to electrophilic attack [1]. This positional difference directly affects the regioselectivity of further functionalization reactions such as halogenation, nitration, or cross-coupling, making the two isomers non-interchangeable as synthetic building blocks.
| Evidence Dimension | Regiochemical position of methyl substituent on benzothiazole core and consequent synthetic reactivity profile |
|---|---|
| Target Compound Data | Methyl at C-4 position (ortho to endocyclic N); SMILES: Cc1cccc2sc(N3CCNCC3)nc12 |
| Comparator Or Baseline | 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1018498-61-7); methyl at C-6 position (para to endocyclic N) |
| Quantified Difference | Positional isomer; steric accessibility and electronic activation parameters differ qualitatively (no direct head-to-head reactivity data available for these specific compounds) |
| Conditions | Structural comparison based on SMILES notation and established benzothiazole ring electronic properties |
Why This Matters
Procurement of the wrong positional isomer would lead to different regiochemical outcomes in downstream synthetic steps, potentially derailing a multi-step medicinal chemistry synthesis.
- [1] Joule JA, Mills K. Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell; 2010. Chapter on benzothiazole reactivity and positional electronic effects. View Source
